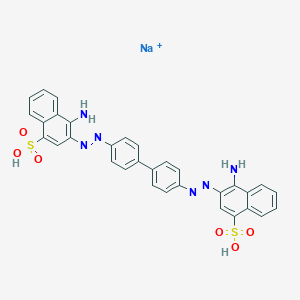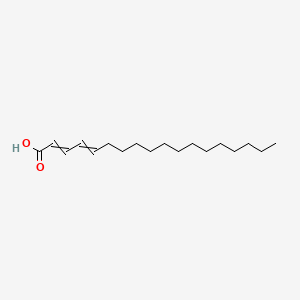
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride
Overview
Description
CP 376395 hydrochloride is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1 receptor). This compound has been shown to play an important role in mediating behavioral and endocrine responses to fear and stress . It is widely used in scientific research to study the CRF1 receptor and its associated pathways.
Mechanism of Action
Target of Action
CP 376395 Hydrochloride is a potent, selective, and brain-penetrable antagonist of the Corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor is a member of class B G-protein-coupled receptors (GPCRs) and plays an important role in mediating behavioral and endocrine responses to fear and stress .
Mode of Action
CP 376395 Hydrochloride binds at an allosteric site of the CRF1 receptor . It fully antagonizes the oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . The key interaction residue with the antagonist in the binding pocket of CRF1R is Asn283 5.50, which has high hydrogen bond occupancy .
Biochemical Pathways
The compound affects the HPA (Hypothalamic-Pituitary-Adrenal) axis . It attenuates CRF-induced activation of the HPA axis in vivo following intravenous administration . The results of dynamical network analysis show that TM7 of CRF1R has the strongest edges during molecular dynamics simulation .
Pharmacokinetics
It is known to be brain-penetrable , indicating its ability to cross the blood-brain barrier, which is crucial for its activity in the central nervous system.
Result of Action
CP 376395 Hydrochloride has been shown to dose-dependently attenuate intake of water and food in animal models .
Biochemical Analysis
Biochemical Properties
CP 376395 Hydrochloride is a potent and selective CRF1 receptor antagonist. It binds at an allosteric site . The Ki values are 12 and >10000 nM for CRF1 and CRF2 receptors respectively . This indicates that CP 376395 Hydrochloride has a high affinity for the CRF1 receptor and a low affinity for the CRF2 receptor .
Cellular Effects
CP 376395 Hydrochloride attenuates CRF-induced activation of the HPA axis in vivo following i.v. administration . This suggests that CP 376395 Hydrochloride can influence cell function by modulating the activity of the HPA axis .
Molecular Mechanism
CP 376395 Hydrochloride exerts its effects at the molecular level by binding at an allosteric site on the CRF1 receptor . This binding interaction inhibits the activation of the CRF1 receptor, thereby attenuating the CRF-induced activation of the HPA axis .
Temporal Effects in Laboratory Settings
It is known that CP 376395 Hydrochloride is orally active , suggesting that it may have a relatively long half-life and could exert its effects over an extended period.
Dosage Effects in Animal Models
It is known that CP 376395 Hydrochloride is orally active , suggesting that it may be effective at relatively low dosages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 376395 hydrochloride involves several steps. The key starting material is 4-pyridinamine, which undergoes a series of reactions including alkylation, methylation, and etherification to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of CP 376395 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
CP 376395 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
CP 376395 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the CRF1 receptor and its interactions with other molecules.
Biology: Employed in research to understand the role of the CRF1 receptor in various biological processes, including stress response and behavior.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as anxiety, depression, and other stress-related disorders.
Industry: Utilized in the development of new drugs targeting the CRF1 receptor .
Comparison with Similar Compounds
CP 376395 hydrochloride is unique in its high selectivity and potency for the CRF1 receptor compared to other similar compounds. Some similar compounds include:
CP 154526 hydrochloride: Another CRF1 receptor antagonist with similar properties but different chemical structure.
CP 547632 hydrochloride: A compound with similar biological activity but different pharmacokinetic profile.
CP 640186 hydrochloride: Another CRF1 receptor antagonist with distinct chemical and physical properties
Properties
IUPAC Name |
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOZDHQQNYISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058716 | |
| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013933-37-3 | |
| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















